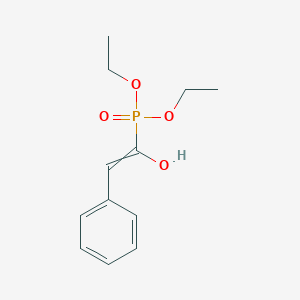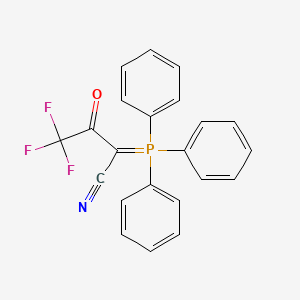
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C22H15F3NO. It is known for its unique structure, which includes a trifluoromethyl group and a triphenylphosphoranylidene moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- typically involves the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to room temperature.
Major Products Formed
The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is utilized in various scientific research fields:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triphenylphosphoranylidene moiety can form stable complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluoro-3-oxobutanenitrile
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- 4,4,4-Trifluoro-3-oxobutyronitrile
Uniqueness
Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is unique due to the presence of both the trifluoromethyl group and the triphenylphosphoranylidene moiety. This combination imparts distinctive chemical properties, making it a valuable compound in various research applications.
Propriétés
| 81850-43-3 | |
Formule moléculaire |
C22H15F3NOP |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanenitrile |
InChI |
InChI=1S/C22H15F3NOP/c23-22(24,25)21(27)20(16-26)28(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Clé InChI |
BQWFUYWVEYBWKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=C(C#N)C(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



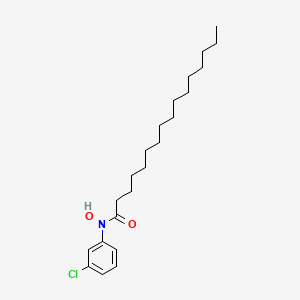

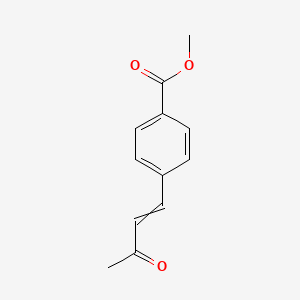
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
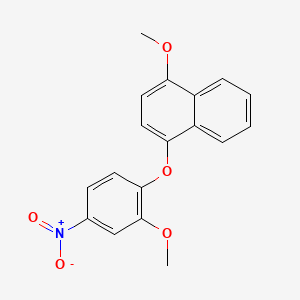
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
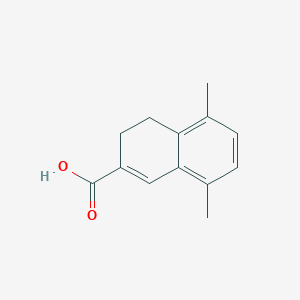
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
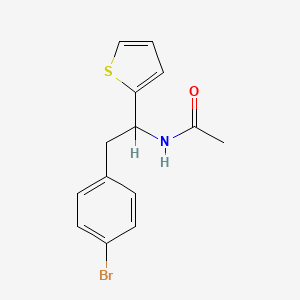
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
